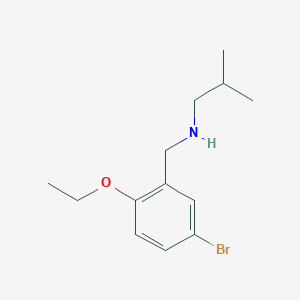![molecular formula C22H27F3N2 B10884513 N-benzyl-N-ethyl-1-[2-(trifluoromethyl)benzyl]piperidin-4-amine](/img/structure/B10884513.png)
N-benzyl-N-ethyl-1-[2-(trifluoromethyl)benzyl]piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-N-ETHYL-N-{1-[2-(TRIFLUOROMETHYL)BENZYL]-4-PIPERIDYL}AMINE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzyl group, an ethyl group, and a piperidyl group substituted with a trifluoromethylbenzyl moiety. It is primarily used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-ETHYL-N-{1-[2-(TRIFLUOROMETHYL)BENZYL]-4-PIPERIDYL}AMINE typically involves the reaction of N-ethyl-N-benzylamine with 2-(trifluoromethyl)benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using automated reactors. The process includes the careful addition of reactants, continuous monitoring of reaction parameters, and purification of the final product through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-ETHYL-N-{1-[2-(TRIFLUOROMETHYL)BENZYL]-4-PIPERIDYL}AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-BENZYL-N-ETHYL-N-{1-[2-(TRIFLUOROMETHYL)BENZYL]-4-PIPERIDYL}AMINE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-BENZYL-N-ETHYL-N-{1-[2-(TRIFLUOROMETHYL)BENZYL]-4-PIPERIDYL}AMINE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-ethylaniline: Shares a similar benzyl and ethyl structure but lacks the piperidyl and trifluoromethylbenzyl groups.
N-Ethyl-N-phenylbenzylamine: Another related compound with similar functional groups but different substituents.
Uniqueness
N-BENZYL-N-ETHYL-N-{1-[2-(TRIFLUOROMETHYL)BENZYL]-4-PIPERIDYL}AMINE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring robust and reactive compounds .
Properties
Molecular Formula |
C22H27F3N2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-benzyl-N-ethyl-1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine |
InChI |
InChI=1S/C22H27F3N2/c1-2-27(16-18-8-4-3-5-9-18)20-12-14-26(15-13-20)17-19-10-6-7-11-21(19)22(23,24)25/h3-11,20H,2,12-17H2,1H3 |
InChI Key |
WFUFWYSHMPCTJL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Fluorophenyl)-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B10884430.png)
![4-(3-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid](/img/structure/B10884440.png)
![2-[(2-chlorophenyl)carbonyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B10884445.png)

![(3,4-Dimethoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10884460.png)

![{4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}(phenyl)methanone](/img/structure/B10884476.png)


![1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}azepane](/img/structure/B10884491.png)


![3,3'-Ethane-1,2-diylbis(1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione)](/img/structure/B10884514.png)

